Valrocemide

Übersicht

Beschreibung

Valrocemide is an investigational anticonvulsant agent that has been explored for its potential use in the treatment of epilepsy. It is a derivative of valproic acid and glycine, designed to penetrate the brain more effectively.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Valrocemid kann durch Reaktion von Valproinsäure mit Glycinamid synthetisiert werden. Der Prozess beinhaltet die Bildung einer Amidbindung zwischen der Carboxylgruppe von Valproinsäure und der Aminogruppe von Glycinamid. Die Reaktion erfordert typischerweise ein Kupplungsmittel wie Dicyclohexylcarbodiimid (DCC) und einen Katalysator wie 4-Dimethylaminopyridin (DMAP), um die Bildung der Amidbindung zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Valrocemid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und präziser Kontrolle der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisations- oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Valrocemid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Valrocemid kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Die Reduktion von Valrocemid kann zu primären Aminen führen.

Substitution: Valrocemid kann nukleophile Substitutionsreaktionen eingehen, bei denen die Amidgruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Hydroxidionen (OH-) und Amine können unter basischen Bedingungen verwendet werden.

Wichtigste gebildete Produkte:

Oxidation: Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Amide, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung der Amidbindungsbildung und -reaktivität.

Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und potenzielle neuroprotektive Eigenschaften.

Medizin: Als Antikonvulsivum zur Behandlung von Epilepsie untersucht. .

5. Wirkmechanismus

Der genaue Wirkmechanismus von Valrocemid ist noch nicht vollständig geklärt. Es wird vermutet, dass es seine antikonvulsiven Wirkungen durch Modulation der Aktivität von Neurotransmittern im Gehirn ausübt. Valrocemid kann die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA) und Glycin verstärken, was zu einer verminderten neuronalen Erregbarkeit und Anfallsaktivität führt .

Wirkmechanismus

The exact mechanism of action of valrocemide is not fully understood. it is believed to exert its anticonvulsant effects by modulating the activity of neurotransmitters in the brain. This compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) and glycine, leading to reduced neuronal excitability and seizure activity .

Vergleich Mit ähnlichen Verbindungen

Valrocemid ist strukturell mit Valproinsäure und anderen Antikonvulsiva verwandt. Im Vergleich zu Valproinsäure hat Valrocemid eine modifizierte Struktur, die eine bessere Penetration des Gehirns und möglicherweise weniger Nebenwirkungen ermöglicht. Ähnliche Verbindungen sind:

Valproinsäure: Weit verbreitetes Antikonvulsivum mit breitem Wirkungsspektrum, aber mit Nebenwirkungen wie Hepatotoxizität und Teratogenität verbunden.

Pregabalin: Ein weiteres Antikonvulsivum, das Kalziumkanäle moduliert und bei neuropathischen Schmerzen eingesetzt wird.

Die einzigartige Struktur von Valrocemid und das Potenzial für weniger Nebenwirkungen machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Antikonvulsivum.

Biologische Aktivität

Valrocemide, also known as N-valproyl glycinamide (VGD or TV1901), is an anticonvulsant agent that has garnered attention for its potential therapeutic applications in epilepsy and other neurological disorders. This compound is a derivative of valproic acid (VPA) and was designed to enhance central nervous system (CNS) penetration while maintaining anticonvulsant efficacy. The following sections detail the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant clinical findings.

Pharmacological Profile

This compound exhibits a broad spectrum of anticonvulsant activity across various animal models. Key studies have demonstrated its efficacy in preventing seizures induced by different stimuli, such as electrical stimulation and chemical agents.

Anticonvulsant Activity in Animal Models

The anticonvulsant profile of this compound has been assessed using multiple standardized models:

| Model | Route of Administration | ED50 (mg/kg) | Protective Index |

|---|---|---|---|

| Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 151.0 | 2.2 |

| Pentylenetetrazole-induced seizures | i.p. | 132.3 | 2.5 |

| Bicuculline-induced seizures | i.p. | 248.1 | 1.3 |

| Corneally Kindled Rats | i.p. | 161.0 | Not specified |

These results indicate that this compound is effective against both generalized and focal seizures, with a favorable safety margin compared to its neurotoxic dose .

This compound's mechanism of action is primarily linked to its ability to inhibit specific enzyme activities related to neurotransmitter synthesis. Notably, it has been shown to inhibit human brain crude homogenate MIP synthase activity in vitro at concentrations as low as 1 mM, suggesting a competitive mode of inhibition . This inhibition may contribute to its anticonvulsant effects by modulating neurotransmitter levels in the brain.

Clinical Development and Safety Profile

This compound has undergone several phases of clinical trials, particularly focusing on its use as an adjunct therapy for refractory epilepsy. A phase II trial completed in October 2003 indicated that this compound was well tolerated at maintenance dosages up to 2000 mg twice daily without significant side effects . The ongoing phase III trials aim to further establish its efficacy and safety in larger patient populations.

Eigenschaften

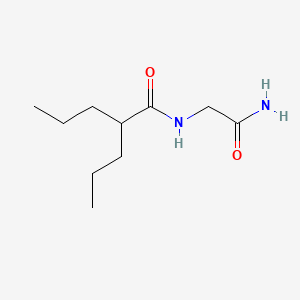

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-propylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALGCAOVRLYSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238939 | |

| Record name | Valrocemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92262-58-3 | |

| Record name | Valrocemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92262-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valrocemide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092262583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valrocemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valrocemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALROCEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7GO6OW7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.